1,3-Dioxolane-2-thione, 4-(2-hydroxyethyl)-
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Overview
Description
1,3-Dioxolane-2-thione, 4-(2-hydroxyethyl)- is a heterocyclic compound that contains both oxygen and sulfur atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxolane-2-thione, 4-(2-hydroxyethyl)- can be synthesized through the condensation of carbonyl compounds with vicinal diols in the presence of an acid catalyst. The reaction typically involves the use of ethanol to form hemiacetals, which then undergo cyclization to form the desired dioxolane structure . The reaction conditions often include the use of sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid as catalysts .
Industrial Production Methods
Industrial production of 1,3-Dioxolane-2-thione, 4-(2-hydroxyethyl)- follows similar synthetic routes but on a larger scale. The process involves the continuous addition of reactants and catalysts in a controlled environment to ensure high yield and purity of the product. The use of advanced distillation and purification techniques is also common to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane-2-thione, 4-(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
1,3-Dioxolane-2-thione, 4-(2-hydroxyethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Dioxolane-2-thione, 4-(2-hydroxyethyl)- involves its interaction with molecular targets such as enzymes and free radicals. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis . Additionally, its antioxidant properties allow it to neutralize free radicals, reducing oxidative stress in biological systems .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolan-2-thione: Similar in structure but lacks the hydroxyethyl group.
4-(Hydroxymethyl)-1,3-dioxolan-2-one: Contains a hydroxymethyl group instead of a hydroxyethyl group.
(4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane: Similar but with additional methyl groups.
Uniqueness
1,3-Dioxolane-2-thione, 4-(2-hydroxyethyl)- is unique due to the presence of both a thione group and a hydroxyethyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
189280-29-3 |
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Molecular Formula |
C5H8O3S |
Molecular Weight |
148.18 g/mol |
IUPAC Name |
4-(2-hydroxyethyl)-1,3-dioxolane-2-thione |
InChI |
InChI=1S/C5H8O3S/c6-2-1-4-3-7-5(9)8-4/h4,6H,1-3H2 |
InChI Key |
RDVWWKGAPYCQRL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=S)O1)CCO |
Origin of Product |
United States |
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